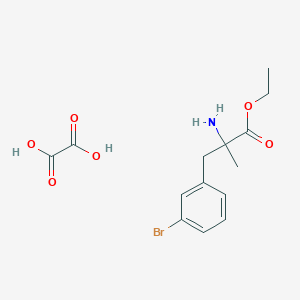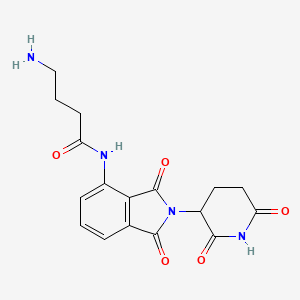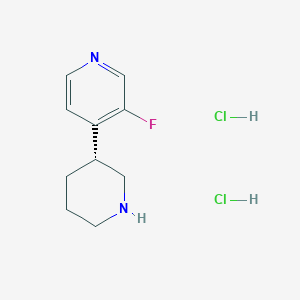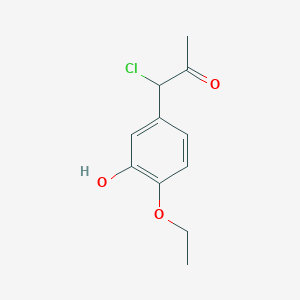
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO3 It is characterized by the presence of a chloro group, an ethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one typically involves the chlorination of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a suitable solvent such as dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-ol.
Substitution: Formation of 1-(4-ethoxy-3-hydroxyphenyl)propan-2-one derivatives with substituted groups.
科学的研究の応用
1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxyphenyl group can engage in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
1,1-Diethoxy-3-(4-hydroxyphenyl)-2-propan-2-one: Similar structure with diethoxy groups instead of chloro and ethoxy groups.
1-Chloro-1-(4-hydroxyphenyl)propan-2-one: Lacks the ethoxy group, making it less hydrophobic.
Uniqueness: 1-Chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one is unique due to the combination of chloro, ethoxy, and hydroxyphenyl groups, which confer distinct chemical reactivity and potential biological activities. The presence of the ethoxy group enhances its solubility in organic solvents, making it more versatile in various applications.
特性
分子式 |
C11H13ClO3 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
1-chloro-1-(4-ethoxy-3-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO3/c1-3-15-10-5-4-8(6-9(10)14)11(12)7(2)13/h4-6,11,14H,3H2,1-2H3 |
InChIキー |
USIZBUXWOLECGT-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


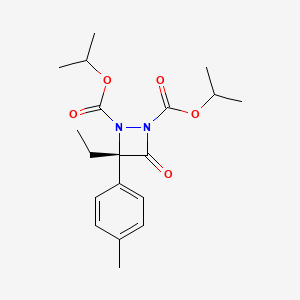
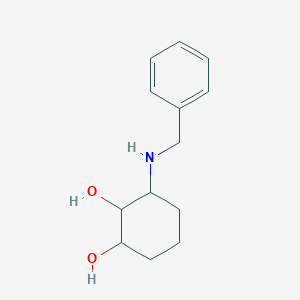
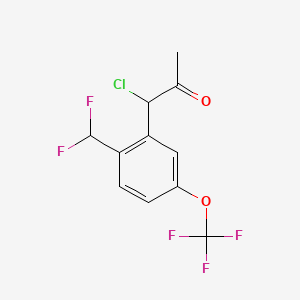
![1,1-Difluorospiro[2.5]octan-5-OL](/img/structure/B14034862.png)

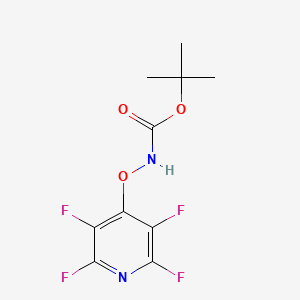
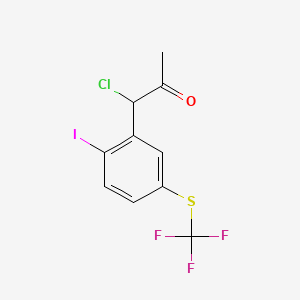


![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
